3,3',4,5-Tetrafluorobenzophenone

Description

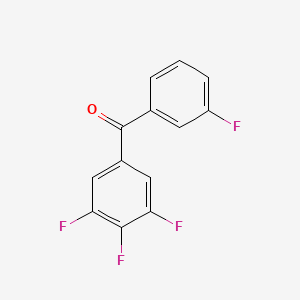

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4O/c14-9-3-1-2-7(4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUGDIGMWHMSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375229 | |

| Record name | 3,3',4,5-Tetrafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-92-3 | |

| Record name | (3-Fluorophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,5-Tetrafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 ,4,5 Tetrafluorobenzophenone

Established Synthetic Routes to Substituted Benzophenones

The synthesis of substituted benzophenones is a well-established area of organic chemistry, with several classical methods being widely employed. These foundational techniques provide the basis for the more complex syntheses of highly substituted derivatives like 3,3',4,5-tetrafluorobenzophenone.

Friedel-Crafts Acylation Approaches for Halogenated Benzophenones

The Friedel-Crafts acylation is a cornerstone of benzophenone (B1666685) synthesis. wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com

For the synthesis of halogenated benzophenones, a halogen-substituted benzene (B151609) can be acylated with a benzoyl halide, or conversely, benzene can be acylated with a halogen-substituted benzoyl halide. The reaction of chlorobenzene (B131634) with benzoyl chloride, for instance, yields a mixture of ortho-, meta-, and para-chlorobenzophenones, with the para isomer being the major product. rsc.orgscribd.com The regioselectivity and yield of the reaction are influenced by factors such as the solvent, catalyst, temperature, and mode of addition. rsc.orgscribd.com While effective for simpler halogenated benzophenones, the synthesis of poly-fluorinated derivatives like this compound via this direct approach can be challenging due to the deactivating nature of multiple fluorine substituents on the aromatic rings.

A variety of Lewis acids can be employed as catalysts, including iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂), particularly when milder reaction conditions are required. researchgate.net The choice of catalyst can influence the reaction's efficiency and selectivity.

Oxidative Approaches in Benzophenone Synthesis

Oxidative methods provide an alternative pathway to benzophenones. One common approach involves the oxidation of diphenylmethane (B89790) derivatives. For example, the synthesis of 4-methylbenzophenone (B132839) can be followed by oxidation with chromium trioxide to yield the corresponding carboxylic acid. mdpi.com A more general and industrially significant method is the copper-catalyzed oxidation of diphenylmethane with air to produce benzophenone itself. wikipedia.org

Another oxidative strategy involves the oxidation of a secondary alcohol precursor. This is often part of a multi-step synthesis where a Grignard reagent, derived from an aryl halide, reacts with an aromatic aldehyde to form a diaryl-methanol. Subsequent oxidation of this alcohol, for instance using Jones oxidation, yields the target benzophenone. nih.gov This approach offers greater control over the substitution pattern of the final product. For example, bis(2,4,5-trifluorophenyl)methanone was synthesized by treating 2,4,5-trifluorobenzaldehyde (B50696) with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation of the resulting benzyl (B1604629) alcohol. nih.govacs.org

Targeted Synthesis of this compound

The specific arrangement of four fluorine atoms in this compound necessitates more tailored synthetic strategies than those used for simpler benzophenones. These methods often involve the adaptation of classical reactions to accommodate the unique reactivity of fluorinated precursors or employ multi-step sequences to build the molecule systematically.

Adaptations of Classical Aromatic Acylation for Fluorinated Precursors

Direct Friedel-Crafts acylation remains a viable, though challenging, route for synthesizing fluorine-containing benzophenones. tandfonline.com The key is the careful selection of fluorinated starting materials. For instance, the acylation of a difluorinated benzene derivative with a difluorinated benzoyl chloride could theoretically produce the target molecule. However, the strong deactivating effect of the fluorine atoms on the aromatic rings requires forcing reaction conditions and may lead to low yields and side products.

An effective route has been developed for fluorine-containing prenylated benzophenones utilizing Friedel-Crafts acylation and electrophilic aromatic substitution as key reactions. tandfonline.com This demonstrates that with appropriate substrates and conditions, acylation can be a powerful tool even for complex fluorinated structures.

Multi-step Synthetic Sequences Involving Fluorine-containing Intermediates

Multi-step synthesis provides a more controlled and often more efficient route to complex molecules like this compound. libretexts.org This approach allows for the sequential introduction of functional groups and can overcome the reactivity challenges associated with direct acylation of highly fluorinated rings.

A common strategy involves the coupling of two different fluorinated aromatic fragments. For example, a fluorinated Grignard reagent can be reacted with a fluorinated benzaldehyde, followed by oxidation of the resulting diaryl-methanol. This was demonstrated in the synthesis of bis(2,4,5-trifluorophenyl)methanone. acs.org A similar retrosynthetic analysis for this compound would suggest the coupling of a 3,4,5-trifluorophenyl Grignard reagent with a 3-fluorobenzaldehyde, or a similar permutation, followed by oxidation.

Another powerful technique is the use of iterative nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated benzophenones. nih.govacs.org For example, starting with a hexafluorobenzophenone, sequential substitution of fluorine atoms with other nucleophiles can lead to a variety of asymmetrically substituted fluorinated benzophenones. nih.govacs.org

Emerging and Advanced Synthetic Strategies for Fluorinated Benzophenones

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental friendliness. adelaide.edu.au For the synthesis of fluorinated benzophenones, several advanced strategies are gaining prominence.

Transition-metal-catalyzed cross-coupling reactions are at the forefront of modern synthetic chemistry. The carbonylative Suzuki-Miyaura reaction, for instance, allows for the formation of diaryl ketones from aryl boronic acids and aryl halides under a carbon monoxide atmosphere. nih.gov While powerful, the use of toxic CO gas presents a limitation. nih.gov To circumvent this, methods involving the coupling of aryl halides with aldehydes using catalysts like palladium/picolinamide have been developed. nih.gov

Another emerging area is the transition-metal-catalyzed oxidative C-H acylation. nih.gov This approach allows for the direct acylation of an unactivated C-H bond on an aromatic ring, offering a more atom-economical and step-efficient synthesis.

Furthermore, novel environmentally friendly processes for the synthesis of fluorinated benzophenones are being explored, particularly for their use as raw materials for high-performance polymers like PAEKs. google.com These processes often focus on developing new, more sustainable catalysts for Friedel-Crafts type reactions. google.com

Nucleophilic Aromatic Substitution (SNAr) Strategies for Polyfluorinated Systems

Nucleophilic aromatic substitution is a cornerstone of fluoro-organic chemistry, enabling the introduction of various functional groups onto highly electron-deficient aromatic rings. organic-chemistry.orgwalisongo.ac.idyoutube.com The presence of multiple fluorine atoms on the benzene rings of tetrafluorobenzophenone precursors makes them highly susceptible to SNAr reactions. In these reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a fluoride (B91410) ion. The reaction is facilitated by the strong electron-withdrawing nature of the fluorine atoms. organic-chemistry.org

A plausible synthetic approach to this compound could involve the reaction of a suitably substituted fluorinated benzoyl chloride with a fluorinated benzene derivative. For instance, the Friedel-Crafts acylation of 1,2,4-trifluorobenzene (B1293510) with a suitable acyl chloride could be a potential route. google.com However, the regioselectivity of such reactions can be challenging to control.

A more controlled and widely applicable method involves the iterative application of SNAr. A general strategy for synthesizing asymmetrical fluorinated benzophenones starts with a Grignard reaction followed by oxidation to create a polyfluorinated benzophenone core. nih.gov This core can then undergo sequential SNAr reactions. For example, bis(2,4,5-trifluorophenyl)methanone has been synthesized and subsequently functionalized through SNAr, demonstrating the viability of this approach for creating a library of fluorinated benzophenones. nih.gov In this context, one could envision the synthesis of this compound through the careful selection of starting materials and reaction conditions to favor the desired substitution pattern.

The reactivity of fluorine atoms in SNAr reactions is dependent on their position on the aromatic ring relative to activating groups like the carbonyl group of the benzophenone. Generally, fluorine atoms in the ortho and para positions to a strong electron-withdrawing group are more readily substituted. This principle allows for a degree of regiochemical control in the synthesis.

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product | Ref. |

| 1-Bromo-3,4,5-trifluorobenzene | 3-Fluorobenzaldehyde | Grignard Reaction & Oxidation | This compound | nih.gov |

| 1,2,4-Trifluorobenzene | 3,4,5-Trifluorobenzoyl chloride | Friedel-Crafts Acylation | Isomeric mixture including this compound | google.com |

| Polyfluorinated Benzophenone | Various Nucleophiles (e.g., amines, alkoxides) | Nucleophilic Aromatic Substitution | Substituted Fluorinated Benzophenones | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the context of synthesizing this compound, several aspects of green chemistry can be considered.

One key principle is the use of safer solvents. Traditional organic solvents often used in synthesis can be hazardous and environmentally damaging. Research into the photoreduction of benzophenone has explored the use of ethanol (B145695) as a greener alternative to isopropyl alcohol. researchgate.net While this specific reaction is for the reduction of benzophenone, it highlights the potential for replacing conventional solvents with more benign options in related synthetic steps.

Another principle is the use of catalytic reagents over stoichiometric ones. The Friedel-Crafts acylation, a potential route to fluorinated benzophenones, traditionally uses stoichiometric amounts of Lewis acids like aluminum chloride, which generates significant waste. masterorganicchemistry.com The development of more efficient and recyclable catalysts is an active area of research. For instance, an environmentally friendly process for the synthesis of fluorinated benzophenones has been described, focusing on the use of new catalyst systems for Friedel-Crafts reactions to reduce waste and improve process technology. google.com

Furthermore, improving atom economy, which maximizes the incorporation of starting materials into the final product, is a central tenet of green chemistry. Synthetic routes that proceed with high yields and minimize the formation of byproducts are preferred. The development of highly selective reactions, such as regioselective SNAr, contributes to better atom economy.

Reactivity and Reaction Mechanism Studies of 3,3 ,4,5 Tetrafluorobenzophenone

Electrophilic and Nucleophilic Reactivity of the Tetrafluorobenzophenone Core

The presence of four electron-withdrawing fluorine atoms and a carbonyl group significantly influences the electron density of the aromatic rings in 3,3',4,5-Tetrafluorobenzophenone, rendering them susceptible to certain types of reactions while deactivating them towards others.

Influence of Fluorine Substitution on Aromatic Reactivity Patterns

The substitution of hydrogen with fluorine on an aromatic ring has profound effects on its reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation is a result of the reduced electron density in the π-system, making it less attractive to electrophiles.

Conversely, the strong inductive effect of the fluorine atoms makes the aromatic rings in this compound highly susceptible to nucleophilic attack. This is a key feature of polyfluoroaromatic chemistry. The fluorine atoms, particularly those positioned ortho and para to the activating carbonyl group, significantly lower the energy of the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr) reactions, thereby facilitating the substitution process.

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for polyfluorinated aromatic compounds. In this compound, the fluorine atoms can be displaced by a variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored.

The regioselectivity of SNAr on this compound is dictated by the combined electronic effects of the fluorine atoms and the benzoyl group. The carbonyl group is a strong activating group for SNAr, particularly at the ortho and para positions. In this molecule, the fluorine at the C-4 position is para to the carbonyl group and is, therefore, the most activated and most likely to be substituted. The fluorines at the C-3 and C-5 positions are meta to the carbonyl and are less activated. The fluorine on the second ring at the C-3' position is also meta to the carbonyl group.

Table 1: Predicted Regioselectivity of SNAr on this compound

| Position of Fluorine | Activating/Deactivating Group | Predicted Reactivity towards SNAr |

| C-4 | para to Carbonyl | Most Reactive |

| C-5 | meta to Carbonyl | Less Reactive |

| C-3 | meta to Carbonyl | Less Reactive |

| C-3' | meta to Carbonyl | Least Reactive |

This table presents predicted reactivity based on established principles of SNAr on activated aromatic systems. Actual experimental results may vary depending on the nucleophile and reaction conditions.

Carbonyl Group Transformations and Derivatizations

The carbonyl group of this compound is a key functional handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Condensation Reactions of Fluorinated Ketones

Fluorinated ketones, including this compound, can undergo condensation reactions with various reagents to form new carbon-carbon bonds. A prominent example is the Wittig reaction, where the ketone reacts with a phosphorus ylide to form an alkene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlumenlearning.comlibretexts.org The strong electron-withdrawing nature of the fluorinated rings can influence the reactivity of the carbonyl carbon, potentially affecting the rate and stereochemical outcome of the reaction.

Another important class of condensation reactions involves the reaction with amines and their derivatives to form imines or related compounds. For instance, reaction with hydroxylamine (B1172632) would yield an oxime, and reaction with hydrazine (B178648) would produce a hydrazone.

Reduction and Oxidation Pathways of the Carbonyl Moiety

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 3,3',4,5-tetrafluorodiphenylmethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can be influenced by the presence of other functional groups in the molecule.

The oxidation of the benzophenone (B1666685) core is generally challenging under standard conditions as ketones are relatively resistant to oxidation. However, under forcing conditions or with specific oxidizing agents, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur. For instance, oxidation of benzophenone hydrazones has been reported. organic-chemistry.org Furthermore, the oxidation of substituted benzophenones, such as benzophenone-3, with strong oxidizing agents like potassium permanganate (B83412) has been studied, leading to degradation products through hydroxylation and bond cleavage. libretexts.org

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively available in the public domain. However, general principles from studies on related polyfluoroaromatic compounds can be applied to understand the factors that would govern its reaction rates and equilibria.

For SNAr reactions, the rate is highly dependent on the nature of the nucleophile, the solvent, and the leaving group. For a given nucleophile, the rate of substitution on a series of halogenated benzophenones would typically follow the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, stabilizing the transition state leading to the Meisenheimer complex. lumenlearning.com

Thermodynamically, the SNAr reaction is generally favored due to the formation of a strong bond between carbon and the incoming nucleophile and the stability of the resulting aromatic product. The exact thermodynamic parameters would depend on the specific nucleophile and reaction conditions.

Table 2: General Factors Influencing Kinetics and Thermodynamics of SNAr on Polyfluorobenzophenones

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Nucleophile Strength | Stronger nucleophiles generally react faster. | Stronger bond formation with the aromatic ring shifts the equilibrium towards the products. |

| Leaving Group | For SNAr, F is often the best leaving group due to its high electronegativity stabilizing the intermediate. | The overall free energy change will depend on the relative bond strengths of C-F and C-Nucleophile. |

| Solvent Polarity | Polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. | The solvent can influence the solvation of reactants and products, affecting the overall equilibrium position. |

| Electron-withdrawing Groups | Increase the rate of reaction by stabilizing the negative charge in the Meisenheimer intermediate. | Stabilize the product, making the reaction more exergonic. |

This table provides a qualitative overview of factors influencing SNAr reactions based on general principles of physical organic chemistry.

Determination of Rate Constants and Activation Energy Barriers

The Arrhenius equation, k = Ae^(-Ea/RT), establishes the relationship between the rate constant, the pre-exponential factor (A), the activation energy, the gas constant (R), and the temperature (T). nih.gov For benzophenone and its derivatives, photochemical reactions, such as the abstraction of a hydrogen atom, are common. The activation energy for such processes is influenced by the bond dissociation energies of the reacting species and the stability of the transition state. The presence of four fluorine atoms on the benzophenone framework is expected to significantly impact its electronic properties and, consequently, its reactivity. Fluorine is a highly electronegative atom, and its electron-withdrawing nature can affect the stability of intermediates and transition states, thereby altering the activation energy of a reaction.

To illustrate the typical range of activation energies for related compounds, consider the decay kinetics of benzophenone ketyl free radicals in a polymer matrix, where activation energies of 6-7 kcal/mol were observed for cage and bulk recombination processes, respectively. rsc.org While not directly applicable to this compound, this provides a general reference for the energy scales involved in benzophenone radical reactions.

Table 1: Illustrative Activation Energies for Benzophenone-Related Reactions

| Reaction Type | Compound | Activation Energy (Ea) |

| Ketyl Radical Recombination | Benzophenone | 6-7 kcal/mol |

Note: This table is for illustrative purposes as specific data for this compound is not available in the cited literature.

Solvent Effects on Reactivity and Selectivity

The surrounding solvent environment can exert a profound influence on the rate and outcome of chemical reactions involving this compound. nih.gov Solvent effects arise from the differential solvation of the reactants, transition states, and products. The polarity, proticity, and viscosity of the solvent are key factors that can modulate reactivity and selectivity. nih.gov

For instance, in the photochemical reactions of benzophenone, the nature of the solvent can influence the efficiency of intersystem crossing from the excited singlet state to the triplet state, which is often the reactive species. nih.gov In hydrogen-donating solvents like alcohols, benzophenone can abstract a hydrogen atom to form a ketyl radical. acs.org The polarity of the solvent can also affect the energy levels of the ground and excited states, potentially altering the reaction pathway. Studies on other ketones have shown that the reaction rate can be significantly influenced by the solvent's ability to stabilize charged intermediates or transition states. nih.gov

While specific studies on the solvent effects on this compound are not detailed in the provided search results, it is reasonable to infer that its behavior would be sensitive to the solvent environment. The polar C-F bonds in the molecule would lead to specific interactions with polar solvents, which could influence its ground-state and excited-state properties, and consequently its reactivity and the selectivity of its reactions.

Table 2: General Solvent Effects on Reaction Rates

| Solvent Property | Effect on Polar Reactions |

| Increasing Polarity | Can accelerate reactions with polar transition states. |

| Protic Solvents | Can participate in hydrogen bonding, affecting reactivity. |

| Viscosity | Can influence diffusion-controlled reaction rates. |

Note: This table presents general principles of solvent effects, as specific data for this compound is not available in the cited literature.

Radical Chemistry of this compound

The presence of the carbonyl group and the aromatic rings makes benzophenone derivatives susceptible to radical reactions, often initiated by photolysis.

Homolytic Cleavage Processes of Benzophenone Derivatives

Homolytic cleavage involves the breaking of a chemical bond where each fragment retains one of the originally bonded electrons, leading to the formation of two radicals. In the context of benzophenone derivatives, this process can be initiated by the absorption of light (photolysis). Upon excitation to a triplet state, benzophenone can abstract a hydrogen atom from a suitable donor, a process that can be viewed as a type of homolytic cleavage of the donor's C-H, O-H, or N-H bond.

While direct homolytic cleavage of the C-F bond in fluoroaromatics is generally difficult due to its high bond strength, such processes can be facilitated by certain metalloenzymes or under specific catalytic conditions. nih.govrsc.org The C-C bond between the carbonyl group and the phenyl rings, or the C-H bonds on the aromatic rings (if present), could also be subject to homolytic cleavage under sufficiently energetic conditions, although this is less common than hydrogen abstraction. The primary photochemical process for benzophenones in the presence of hydrogen donors is the homolytic cleavage of the donor's bond. acs.org

Generation and Reactivity of Fluorinated Benzophenone Radicals

The generation of a radical from this compound can be achieved through photoreduction. In the presence of a hydrogen donor, the excited triplet state of the benzophenone derivative can abstract a hydrogen atom, resulting in the formation of a fluorinated benzophenone ketyl radical. This radical species would have the unpaired electron localized primarily on the carbonyl carbon and oxygen atoms.

The reactivity of this fluorinated benzophenone radical will be influenced by the four fluorine atoms. These electron-withdrawing groups can affect the spin density distribution in the radical and its electrophilicity or nucleophilicity. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of such radical intermediates. researchgate.net Although no specific EPR studies on the this compound radical were found, studies on other fluorinated radicals and benzophenone derivatives provide a framework for understanding their behavior. researchgate.net

The reactivity of the fluorinated benzophenone radical would include dimerization, reaction with other radicals, or further reaction with substrate molecules. The presence of fluorine atoms could also open up unique reaction pathways not observed for the parent benzophenone radical.

Computational Chemistry Investigations of 3,3 ,4,5 Tetrafluorobenzophenone

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

DFT has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties and structures of molecules.

Molecular Orbital Analysis (HOMO/LUMO) and Energy Gaps

A fundamental aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the corresponding HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. For 3,3',4,5-Tetrafluorobenzophenone, such an analysis would reveal how the fluorine and carbonyl substituents influence the electron distribution and the energy required for electronic transitions. However, no specific values for the HOMO, LUMO, or the energy gap of this compound have been reported in the literature.

Optimized Molecular Geometries and Conformational Analysis

Computational methods are essential for determining the most stable three-dimensional arrangement of atoms in a molecule. For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the phenyl rings to the carbonyl group, a conformational analysis would be necessary to identify the global minimum energy structure. This would involve calculating the energies of various conformers to understand their relative stabilities. Key geometric parameters such as bond lengths, bond angles, and dihedral angles for the optimized structure of this compound are not available in published computational studies.

Quantum Chemical Descriptors and Reactivity Prediction

From the electronic structure calculations, various quantum chemical descriptors can be derived to quantify the reactivity of a molecule.

Local Reactivity Descriptors for Specific Reaction Sites

To understand site-specific reactivity, local descriptors such as Fukui functions or condensed-to-atom electrophilicity and nucleophilicity are employed. These descriptors help in identifying which atoms within the this compound molecule are most susceptible to nucleophilic or electrophilic attack. This information is vital for predicting the outcomes of chemical reactions. As with other computational data, specific local reactivity descriptor values for this compound have not been reported.

Simulation of Spectroscopic Properties

Computational chemistry is also a powerful tool for simulating various types of spectra, which can aid in the interpretation of experimental data. For this compound, theoretical simulations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be invaluable for its characterization. However, no such simulated spectroscopic data for this compound has been found in the scientific literature.

Theoretical Vibrational Frequencies (IR) and Normal Mode Analysis

The theoretical study of molecular vibrations through methods like DFT provides valuable insights into the infrared (IR) spectrum of a compound. By calculating the vibrational frequencies and their corresponding normal modes, scientists can assign specific absorption bands in an experimental IR spectrum to the stretching, bending, and torsional motions of the atoms within the molecule.

A normal mode analysis breaks down the complex vibrations of a molecule into a set of simpler, independent motions. researchgate.netlibretexts.org For a non-linear molecule, the number of vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. libretexts.org Each mode corresponds to a specific frequency and can be visualized to understand the nature of the atomic displacements. This analysis is crucial for interpreting experimental spectroscopic data and understanding the structural dynamics of the molecule. researchgate.netresearchgate.net

Table 1: Hypothetical Data Table for Theoretical Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | Data not available | Data not available | C=O stretch |

| 2 | Data not available | Data not available | C-F stretch |

| 3 | Data not available | Data not available | Aromatic C-C stretch |

| 4 | Data not available | Data not available | C-H bend |

| 5 | Data not available | Data not available | Ring deformation |

This table is for illustrative purposes only. No experimental or theoretical data for this compound is currently available.

Electronic Spectra Prediction (UV-Vis) via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.govmdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. nih.govmdpi.com

By analyzing the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the nature of the electronic excitations (e.g., π → π* or n → π* transitions). nih.gov The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, and results are often compared with experimental spectra for validation. nih.govlibretexts.org

Table 2: Hypothetical Data Table for Predicted Electronic Transitions of this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength | Major Contribution |

| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | HOMO-1 → LUMO |

| S₀ → S₃ | Data not available | Data not available | HOMO → LUMO+1 |

This table is for illustrative purposes only. No TD-DFT studies for this compound have been reported.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone.

Transition State Characterization and Potential Energy Surface Mapping

A key aspect of studying reaction mechanisms is the characterization of transition states, which are the high-energy structures that connect reactants and products. libretexts.org Computational methods can locate these saddle points on the potential energy surface (PES), which represents the energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.orgnih.gov

Mapping the PES allows for the determination of the minimum energy pathway for a reaction, providing crucial information about the reaction coordinates and the energy barriers that must be overcome. libretexts.orgnih.gov This detailed understanding of the reaction landscape is fundamental to predicting reaction rates and understanding selectivity.

Exploration of Alternative Reaction Channels

In many chemical reactions, multiple reaction pathways may be possible, leading to different products. Computational chemistry allows for the systematic exploration of these alternative reaction channels. By calculating the energy profiles for various potential pathways, researchers can identify the most energetically favorable routes. This exploration can reveal competing mechanisms and help to explain the observed product distributions under different reaction conditions. The ability to computationally screen for viable and non-viable pathways is an invaluable tool in reaction design and optimization.

Advanced Spectroscopic Characterization of 3,3 ,4,5 Tetrafluorobenzophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of fluorinated organic compounds. The presence of spin-active nuclei like ¹H, ¹³C, and ¹⁹F allows for a detailed investigation of the molecular structure.

High-Resolution ¹H and ¹³C NMR Analysis for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In fluorinated benzophenones, the ¹H NMR spectrum reveals the number and electronic environment of the hydrogen atoms. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group. Protons on the fluorinated ring experience different shielding compared to those on a non-fluorinated ring. For 3,3',4,5-Tetrafluorobenzophenone, one would expect complex multiplets in the aromatic region, with coupling between protons (H-H coupling) and across bonds to fluorine nuclei (H-F coupling).

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are significantly affected by the attached fluorine atoms and the carbonyl group. Carbons bonded directly to fluorine exhibit large C-F coupling constants. The carbonyl carbon signal is typically found in the downfield region (190-220 ppm). The broad chemical shift range of ¹³C NMR (up to 200 ppm) usually allows for the resolution of individual carbon signals, which is advantageous for complex molecules. rsc.org

To illustrate, the following table provides ¹H and ¹³C NMR data for the related compound 4,4'-Difluorobenzophenone (B49673) .

Table 1: Exemplary ¹H and ¹³C NMR Data for 4,4'-Difluorobenzophenone in CDCl₃ This data is for a related compound and is used for illustrative purposes.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.82 | Triplet of doublets | J = 8.8, 5.4 | Protons ortho to C=O |

| ¹H | 7.17 | Triplet | J = 8.6 | Protons meta to C=O |

| ¹³C | 194.0 | Singlet | - | C=O |

| ¹³C | 165.8 | Doublet | ¹J(C,F) = 255 | C-F |

| ¹³C | 132.5 | Doublet | ³J(C,F) = 9 | C-H ortho to C=O |

| ¹³C | 115.8 | Doublet | ²J(C,F) = 22 | C-H meta to C=O |

Data sourced by approximation from publicly available spectra. chemicalbook.comdiva-portal.orgspectrabase.comrsc.org

In the case of this compound, the analysis would be more complex due to the lower symmetry. One would expect distinct signals for each of the non-equivalent protons and carbons, with characteristic splitting patterns arising from both H-H and H-F/C-F couplings.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is a highly sensitive and powerful technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. spectrabase.com It offers a very wide range of chemical shifts (about 800 ppm), which minimizes signal overlap and makes it highly sensitive to subtle changes in the electronic environment of the fluorine atoms. spectrabase.comwikipedia.org

For this compound, the ¹⁹F NMR spectrum would show distinct signals for each of the four fluorine atoms, as they are in chemically non-equivalent environments. The chemical shifts and coupling constants (both F-F and F-H) would be crucial for the unambiguous assignment of the fluorine positions on the aromatic rings. Long-range couplings are commonly observed in ¹⁹F NMR, providing additional structural information. wikipedia.org

The following table shows ¹⁹F NMR data for the related compound 4,4'-Difluorobenzophenone .

Table 2: Exemplary ¹⁹F NMR Data for 4,4'-Difluorobenzophenone in DMSO-d₆ This data is for a related compound and is used for illustrative purposes.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹⁹F | -106.5 | Multiplet | Fluorine atoms at position 4 and 4' |

Data sourced from literature. diva-portal.orgsepscience.com

The chemical shift value is characteristic of fluorine atoms attached to an aromatic ring. For this compound, one would expect four distinct multiplets in the ¹⁹F NMR spectrum, and the analysis of their splitting patterns would be key to confirming the substitution pattern.

Advanced NMR Techniques: 2D NMR and Solid-State NMR (SSNMR) Applications

2D NMR Spectroscopy: For complex molecules like this compound, one-dimensional NMR spectra can be difficult to interpret due to signal overlap and complex coupling patterns. Two-dimensional (2D) NMR techniques are employed to resolve these issues. nih.gov

COSY (Correlation Spectroscopy): Identifies H-H coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two or three bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to establish through-space proximities between ¹H and ¹⁹F nuclei. diva-portal.org

These techniques would be instrumental in assigning the specific proton and carbon signals for this compound and confirming the connectivity of the molecule.

Solid-State NMR (SSNMR): SSNMR is a powerful technique for studying the structure and dynamics of materials in the solid state. For crystalline or amorphous solid samples of this compound, SSNMR could provide valuable information. ¹³C and ¹⁹F SSNMR can reveal details about the molecular packing, polymorphism, and the presence of different conformers in the solid state. spectrabase.comchemicalbook.com The anisotropy of the chemical shift, which is averaged out in solution NMR, can be measured in SSNMR and provides information about the local electronic structure. spectrabase.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational energy levels of a molecule. Both IR and Raman spectroscopy provide a characteristic "fingerprint" of a molecule, allowing for functional group identification and structural analysis. nih.govnist.gov

Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational states. It is particularly useful for identifying polar functional groups. For this compound, the most prominent peak in the IR spectrum would be the strong absorption from the carbonyl (C=O) group stretch, typically found in the range of 1650-1700 cm⁻¹. The C-F bond stretching vibrations would appear in the region of 1100-1400 cm⁻¹, and the aromatic C=C stretching bands would be observed around 1450-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. Non-polar bonds often give rise to strong Raman signals. In this compound, the aromatic ring vibrations and the C-F bonds would be observable in the Raman spectrum.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, which serves as a unique fingerprint for its identification.

The table below shows characteristic IR absorption frequencies for the related compound Decafluorobenzophenone .

Table 3: Exemplary IR Absorption Data for Decafluorobenzophenone This data is for a related compound and is used for illustrative purposes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1680 | Strong | C=O stretch |

| ~1640 | Medium | Aromatic C=C stretch |

| ~1500 | Strong | Aromatic C=C stretch |

| ~1200-1400 | Strong | C-F stretch |

Data is generalized from typical values for fluorinated aromatic ketones. nih.gov

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques, particularly FTIR, are powerful tools for monitoring the progress of chemical reactions in real-time. rsc.orgnih.gov This allows for the study of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. rsc.org

For reactions involving this compound, such as its synthesis or subsequent functionalization, an in-situ FTIR probe could be immersed in the reaction mixture. mt.com By monitoring the disappearance of reactant peaks (e.g., a starting material's C=O stretch at a specific frequency) and the appearance of product peaks (e.g., the C=O stretch of this compound), one can track the reaction's progress over time. This real-time data is invaluable for understanding the reaction mechanism and ensuring complete conversion. For example, in a reaction where the carbonyl group is reduced to an alcohol, the disappearance of the strong C=O absorption band and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would clearly indicate the progress of the reaction.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. libretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, providing valuable information about the electronic structure of the compound. nih.gov

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of a benzophenone (B1666685) derivative is primarily characterized by two types of electronic transitions: π → π* and n → π*. mdpi.com

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In benzophenones, the conjugated system of the two aromatic rings and the carbonyl group gives rise to these transitions. libretexts.orgmsu.edu For many benzophenone systems, these transitions result in absorption maxima (λmax) in the shorter wavelength UV region. researchgate.net

n → π Transitions:* These are lower-energy transitions that involve moving a non-bonding electron (from the lone pairs of the carbonyl oxygen) to a π* antibonding orbital. libretexts.org These transitions are characteristically less intense than π → π* transitions and appear at longer wavelengths. mdpi.com

The substitution of fluorine atoms on the benzophenone core, as in this compound, is expected to influence the energy of these transitions. Electron-withdrawing groups like fluorine can cause a shift in the absorption maxima, known as a hypsochromic (blue) or bathochromic (red) shift, depending on the nature of the transition and the substitution pattern. For some benzophenone systems, characteristic absorption bands can appear at wavelengths including 204 nm, 234 nm, 259 nm, 287 nm, and 385 nm. researchgate.net Benzophenone-type UV filters, which share the core structure, typically exhibit two λmax values around 286 nm (UVB) and 324 nm (UVA) due to resonance delocalization facilitated by substituents. mdpi.com

Interactive Data Table: Typical Electronic Transitions in Benzophenones

| Transition Type | Involved Orbitals | Relative Intensity | Expected Wavelength Region |

| π → π | π bonding to π antibonding | High | Shorter Wavelength UV (<300 nm) |

| n → π | Non-bonding to π antibonding | Low | Longer Wavelength UV (>300 nm) |

Photophysical Property Investigations (e.g., Fluorescence and Quantum Yields)

Following the absorption of light, the excited molecule can relax through various photophysical pathways, including fluorescence. Fluorescence is the emission of light as an electron returns from an excited singlet state to the ground state. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process.

While specific fluorescence data for this compound are not detailed in the available research, studies on other benzophenone derivatives show that they can exhibit fluorescence. nih.govnih.gov However, benzophenone itself is known for its efficient intersystem crossing to the triplet state, which often leads to phosphorescence rather than strong fluorescence, resulting in low fluorescence quantum yields at room temperature. acs.orgresearchgate.net The introduction of substituents can significantly alter the photophysical properties. For instance, some benzophenone derivatives are used in the development of materials for full-color delayed fluorescence organic light-emitting diodes (OLEDs). acs.org The investigation of these properties for this compound would involve measuring its emission spectrum and determining its quantum yield using a standard reference compound. nih.gov

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Interactive Data Table: Information Obtained from Single Crystal XRD

| Parameter | Description |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov

Derivatization Strategies and Synthetic Transformations of 3,3 ,4,5 Tetrafluorobenzophenone

Methods for Functional Group Introduction and Modification

The modification of the 3,3',4,5-tetrafluorobenzophenone scaffold is primarily achieved through reactions targeting the fluorinated aromatic rings and the carbonyl group. These modifications are crucial for tuning the molecule's properties for various applications and for preparing it for further synthetic transformations.

The introduction of alkyl and acyl groups onto the fluorinated aromatic rings of this compound is a challenging yet important transformation. The high degree of fluorination renders the aromatic rings electron-deficient, making them resistant to classical electrophilic substitution reactions like Friedel-Crafts alkylation and acylation. nih.goviu.edu These reactions typically require electron-rich aromatic substrates.

However, the electron-deficient nature of the rings makes them susceptible to nucleophilic aromatic substitution (SNAr) . umich.edumdpi.com In this type of reaction, a nucleophile attacks the aromatic ring, displacing a fluoride (B91410) ion. The fluorine atoms at positions para to the activating carbonyl group are particularly susceptible to substitution. Therefore, alkylation can be envisioned through the reaction of this compound with potent carbon nucleophiles such as organolithium or Grignard reagents. While not specifically documented for this compound, studies on other polyfluoroarenes demonstrate the feasibility of such transformations. mdpi.com For instance, the reaction with an alkyl lithium reagent could potentially lead to the substitution of one or more fluorine atoms with the alkyl group.

Acylation of the aromatic rings via nucleophilic attack is less common. However, it is conceivable that a sufficiently reactive acyl anion equivalent could displace a fluoride ion under specific conditions. A more plausible approach to introduce an acyl group is through a multi-step sequence, for example, by introducing a more reactive functional group via SNAr that can then be converted to a ketone.

A summary of potential nucleophilic aromatic substitution reactions for alkylation is presented in the table below.

| Nucleophile (Alkyl Source) | Potential Product | Reaction Conditions |

| R-Li (Organolithium) | Mono- or poly-alkylated tetrafluorobenzophenone | Anhydrous, aprotic solvent (e.g., THF, ether), low temperature |

| R-MgX (Grignard Reagent) | Mono- or poly-alkylated tetrafluorobenzophenone | Anhydrous, aprotic solvent (e.g., THF, ether) |

Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govwikipedia.org For this compound, direct silylation of the parent ketone is not applicable as it lacks active hydrogen atoms. However, its reduction product, (3,3',4,5-tetrafluorophenyl)(phenyl)methanol, possesses a hydroxyl group that can be readily silylated. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govwikipedia.orgnih.gov

From a synthetic perspective, silylation can be employed to form silyl (B83357) enol ethers . sci-hub.seorganic-chemistry.org The reaction of a ketone with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base (e.g., triethylamine (B128534) or lithium diisopropylamide), can yield a silyl enol ether. sci-hub.se For this compound, the formation of the corresponding silyl enol ether would provide a nucleophilic intermediate that could be used in various carbon-carbon bond-forming reactions, such as aldol (B89426) reactions or Michael additions. The regioselectivity of silyl enol ether formation would be influenced by the electronic effects of the fluorine substituents. Given the electron-withdrawing nature of the fluorine atoms, the enolate is expected to form with the double bond extending towards the less fluorinated ring if applicable, or in a way that minimizes electrostatic repulsion.

The following table outlines potential silylation reactions for both analytical and synthetic purposes.

| Starting Material | Reagent | Purpose | Product |

| (3,3',4,5-Tetrafluorophenyl)(phenyl)methanol | BSTFA or MSTFA | GC-MS Analysis | Trimethylsilyl ether derivative |

| This compound | Trimethylsilyl chloride, Triethylamine | Synthetic Intermediate | Trimethylsilyl enol ether |

Formation of Novel Compounds from this compound Precursors

This compound serves as a valuable precursor for the synthesis of more complex molecular architectures, including fluorinated heterocyclic systems and diarylalkenes. These transformations often leverage the reactivity of both the carbonyl group and the fluorinated aromatic rings.

The synthesis of fluorinated xanthones and acridones from polyfluorinated benzophenones is a well-established strategy that relies on intramolecular nucleophilic aromatic substitution. wikipedia.orgrsc.orgnih.gov While the direct synthesis from this compound is not explicitly detailed, the methodology developed for the closely related bis(2,4,5-trifluorophenyl)methanone is highly relevant. rsc.org

The general approach involves an initial intermolecular SNAr reaction to introduce a nucleophile (containing an -OH or -NH group) at one of the ortho positions to the carbonyl group. This is followed by an intramolecular cyclization where the introduced nucleophilic group attacks the other aromatic ring, displacing another ortho fluorine atom to form the heterocyclic core.

For the synthesis of a fluorinated xanthone , this compound could be reacted with a hydroxide (B78521) source, such as potassium hydroxide in dimethylformamide (DMF), to introduce a hydroxyl group. Subsequent intramolecular cyclization via SNAr would yield the corresponding fluorinated xanthone.

Similarly, for the synthesis of a fluorinated acridone , reaction with an amine source would be employed. rsc.orgorganic-chemistry.org For example, heating the benzophenone (B1666685) in DMF with a base like potassium hydroxide can lead to the in situ generation of dimethylamine (B145610) from the solvent, which then acts as the nucleophile to form a fluorinated N,N-dimethylacridone. rsc.org

The table below summarizes the key steps in the synthesis of these heterocycles.

| Target Heterocycle | Key Reagents | Intermediate |

| Fluorinated Xanthone | KOH, DMF | Hydroxylated benzophenone |

| Fluorinated Acridone | Amine (e.g., R2NH), Base (e.g., KOH), DMF | Aminated benzophenone |

The conversion of the carbonyl group of this compound into a carbon-carbon double bond provides access to fluorinated diarylalkenes. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most common methods for this transformation. masterorganicchemistry.comrsc.orgthieme-connect.comwikipedia.orglumenlearning.com

In the Wittig reaction, a phosphonium (B103445) ylide (Wittig reagent) reacts with the ketone to form an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comwikipedia.orglumenlearning.com The reactivity of the ylide and the stereochemical outcome of the reaction depend on the substituents on the ylide. For a sterically hindered and electron-poor ketone like this compound, a more reactive, unstabilized ylide would likely be required.

The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred due to the easier removal of the phosphate (B84403) byproduct and generally better E-selectivity for the resulting alkene. wikipedia.orgrsc.orgthieme-connect.com The reaction of this compound with a deprotonated phosphonate ester would yield the corresponding diarylalkene. The electron-withdrawing nature of the fluorinated rings could influence the reactivity of the ketone towards the phosphonate carbanion.

A general scheme for these olefination reactions is presented below.

| Reaction | Reagent | Product |

| Wittig Reaction | [Ph3P+-CH2R]Br-, Strong Base | 1,1-Diaryl-2-substituted-alkene |

| Horner-Wadsworth-Emmons Reaction | (EtO)2P(O)CH2R, Base | 1,1-Diaryl-2-substituted-alkene |

Stereoselective Transformations and Chiral Derivatization

The reduction of the prochiral carbonyl group of this compound offers a direct route to chiral diarylmethanols. The development of stereoselective methods for this transformation is of significant interest for accessing enantiomerically pure compounds.

Asymmetric reduction of the ketone can be achieved using chiral catalysts. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane, is a powerful method for the enantioselective reduction of ketones. youtube.comnih.gov Applying this methodology to this compound would be expected to yield the corresponding chiral alcohol with high enantiomeric excess. Other chiral catalysts, such as those based on ruthenium or rhodium complexes, could also be employed for asymmetric transfer hydrogenation. nih.govnih.govmdpi.com

Once the chiral alcohol is obtained, its enantiomeric purity can be determined, and the absolute configuration assigned, through the use of chiral derivatizing agents (CDAs) . wikipedia.orgtcichemicals.comtcichemicals.com These are chiral molecules that react with the alcohol to form a mixture of diastereomers. The diastereomers can then be distinguished and quantified using techniques like NMR spectroscopy or chiral HPLC. Commonly used CDAs for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues. wikipedia.org The reaction of the chiral (3,3',4,5-tetrafluorophenyl)(phenyl)methanol with a CDA would yield diastereomeric esters, whose analysis would confirm the success of the asymmetric reduction.

The following table outlines the key aspects of stereoselective transformation and chiral derivatization.

| Process | Method/Reagent | Purpose |

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) Reduction | Synthesis of enantiomerically enriched (3,3',4,5-tetrafluorophenyl)(phenyl)methanol |

| Chiral Derivatization | Mosher's Acid (MTPA) or other CDAs | Determination of enantiomeric purity and absolute configuration of the chiral alcohol |

Applications in Advanced Materials and Polymer Science

3,3',4,5-Tetrafluorobenzophenone as a Precursor for Specialty Polymers

The strategic incorporation of fluorine atoms into polymer backbones is a well-established method for enhancing material properties. Fluorinated monomers are sought after for their ability to impart high thermal stability, chemical resistance, and specific dielectric properties.

Poly(aryl ether ketones) (PAEKs) are a class of high-performance thermoplastics known for their excellent mechanical strength and thermal stability. The introduction of fluorine into the PAEK structure can further improve these characteristics and lower the material's dielectric constant, which is crucial for applications in high-frequency electronics. nih.govrsc.org The synthesis of these polymers often involves a nucleophilic substitution polycondensation reaction between a bisphenol monomer and a di-fluorinated aromatic ketone, such as 4,4'-difluorobenzophenone (B49673), in a high-boiling polar aprotic solvent. nih.govtitech.ac.jpnih.gov

While direct literature detailing the use of this compound as a monomer in these specific syntheses is not prevalent, the principles of PAEK chemistry suggest its potential as a valuable, highly fluorinated building block. The introduction of multiple fluorine atoms, as in this compound, is expected to enhance properties such as the glass transition temperature (Tg), thermal stability, and solubility, while reducing the dielectric constant and moisture absorption. nih.gov For instance, the synthesis of novel PAEKs using trifluoromethyl-containing bisphenol monomers has been shown to yield polymers with 5% weight loss temperatures exceeding 520°C and low dielectric constants. nih.govrsc.org

Table 1: Properties of Novel Fluorinated Poly(aryl ether ketone)s (Illustrative) Data derived from studies on similar fluorinated monomers.

| Polymer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Dielectric Constant (@10 GHz) | Tensile Strength |

| PEK-InmCF | 239°C | 521°C | 2.890 | 84 MPa |

| PEK-InpCF | 243°C | 525°C | 2.977 | 78 MPa |

| PEK-InmOCF | 228°C | 523°C | 2.839 | 75 MPa |

This table illustrates the typical properties achieved by incorporating fluorinated groups into the polymer backbone, based on data for trifluoromethyl and trifluoromethoxy-containing PAEKs. nih.gov

Polymer-Derived Ceramics are produced by shaping a precursor polymer and then pyrolyzing it to convert it into a ceramic material. This process allows for the creation of complex ceramic shapes. While functionalized precursors are key to this technology, the available scientific literature does not prominently feature the use of benzophenone (B1666685) derivatives, including this compound, for the synthesis of PDCs. The field predominantly relies on silicon-based preceramic polymers such as polysilazanes, polycarbosilanes, and polysiloxanes.

Role in Photoinitiator Systems for Material Curing

Benzophenone and its derivatives are among the most widely used photoinitiators in industrial UV curing processes for coatings, inks, and adhesives. google.comnih.gov They function as Type II photoinitiators, which operate via a bimolecular process.

The mechanism of photoinitiation by benzophenones is a well-understood photochemical process. nih.govscispace.com

UV Absorption: The benzophenone molecule absorbs UV radiation (typically in the 250-380 nm range), which promotes one of its electrons from a non-bonding n-orbital to an anti-bonding π*-orbital, creating a short-lived, excited singlet state. nih.gov

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³BP*). rsc.org

Hydrogen Abstraction: The highly reactive triplet-state benzophenone abstracts a hydrogen atom from a synergist or co-initiator, which is typically an amine, thiol, or alcohol present in the formulation. nih.govscispace.commdpi.com

Radical Generation: This hydrogen abstraction event generates two radicals: a ketyl radical from the benzophenone and a carbon-centered radical from the co-initiator. The carbon-centered radical from the co-initiator is typically the primary species that initiates the polymerization of monomers and oligomers (e.g., acrylates) in the formulation, leading to the rapid curing or solidification of the material. nih.govmdpi.com

The ketyl radical is less reactive and generally does not initiate polymerization but may participate in termination reactions. nih.gov

The introduction of fluorine into the benzophenone structure can significantly enhance its performance as a photoinitiator. Research into fluorinated photoinitiators has shown several advantages over their non-fluorinated counterparts. paintsandcoatingsexpert.com

A key benefit is the reduction of oxygen inhibition. paintsandcoatingsexpert.com Oxygen is a known inhibitor of free-radical polymerization, as it can quench the excited initiator or react with initiating radicals to form less reactive peroxy radicals. Due to their low surface energy, fluorinated photoinitiators tend to migrate to the surface of the coating exposed to air. This migration leads to a higher concentration of the initiator at the top layer, which accelerates the surface cure and quickly forms a barrier that prevents further oxygen diffusion into the bulk of the material. paintsandcoatingsexpert.com

Studies have demonstrated that formulations using synthesized fluorinated photoinitiators achieve significantly higher final double bond conversions compared to those using conventional non-fluorinated initiators, especially when curing in an open-air environment. paintsandcoatingsexpert.com The strong electron-withdrawing effect of fluorine atoms can also influence the photochemical properties of the benzophenone molecule, although this can be complex and dependent on the substitution pattern. researchgate.net

Table 2: Performance Comparison of Photoinitiator Systems Data based on findings for fluorinated photoinitiators compared to standard initiators. paintsandcoatingsexpert.com

| Photoinitiator System | Final Double Bond Conversion (DC) | Key Observation |

| Standard (Non-Fluorinated) Initiator | Lower | More susceptible to oxygen inhibition. |

| Fluorinated Initiator | Higher | Reduced oxygen inhibition due to surface migration, leading to a more complete cure. |

| Standard Initiator + Fluorinated Additive | Intermediate | Shows improvement over standard initiator alone but may be less efficient than a dedicated fluorinated initiator. |

Integration into Functional Materials

The unique properties of this compound and similar molecules allow for their integration into a variety of functional materials. The pentafluorophenyl group is known for its high reactivity toward nucleophilic substitution, particularly at the para-fluorine position, which can be exploited for post-polymerization functionalization. researchgate.net

By incorporating benzophenone moieties into polymer backbones or as side chains, materials can be produced that are inherently photo-crosslinkable. nih.gov This allows for the creation of stable coatings and hydrogels. The hydrophilicity and polarity of the polymer matrix can affect the cross-linking kinetics of the pendant benzophenone groups. nih.gov

Furthermore, the use of fluorinated photoinitiators leads to the creation of functional surfaces. The migration of these initiators during curing results in a fluorine-enriched surface layer, which can impart desirable properties such as hydrophobicity and chemical resistance without requiring post-treatment steps. paintsandcoatingsexpert.com In other areas, polymers containing trifluoromethyl-phenyl groups have been used to create selective layers on electrodes for chemical sensing applications, demonstrating the utility of such fluorinated aromatic groups in advanced functional systems. mdpi.com

Optoelectronic Materials and Devices (e.g., Organic Solar Cells)

The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, making fluorinated compounds attractive for use in optoelectronic devices such as organic solar cells (OSCs). Fluorination can lower the frontier molecular orbital (HOMO and LUMO) energy levels of a material. This can lead to better environmental stability and improved charge separation and transport in OSCs.

While there are no specific reports on the use of this compound in OSCs, research on other fluorinated organic materials provides a basis for its potential utility. For instance, fluorinated benzothiadiazole and other similar molecules have been investigated as building blocks for donor and acceptor materials in OSCs. The electron-withdrawing nature of the fluorine atoms and the benzophenone core in this compound could theoretically be harnessed to tune the electronic characteristics of a polymer for photovoltaic applications.

Should research be undertaken, key data points for a polymer derived from this compound for OSC applications would be its electrochemical properties, as detailed in the hypothetical table below.

Hypothetical Optoelectronic Properties of a Polymer Derived from this compound

| Property | Hypothetical Value | Significance in Organic Solar Cells |

| HOMO Energy Level | -5.5 to -5.8 eV | Influences the open-circuit voltage (Voc) and oxidative stability. |

| LUMO Energy Level | -3.5 to -3.8 eV | Affects the electron affinity and compatibility with acceptor materials. |

| Band Gap | 1.8 to 2.2 eV | Determines the portion of the solar spectrum the material can absorb. |

| Charge Carrier Mobility | > 10⁻⁴ cm²/Vs | Crucial for efficient extraction of charge carriers to the electrodes. |

Advanced Composites and Hybrid Materials

Fluorinated polymers, particularly poly(ether ether ketone) (PEEK), are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them ideal matrices for advanced composites. The incorporation of fluorine can enhance these properties further. For example, fluorination can increase the glass transition temperature and improve the resistance to harsh chemical environments.

While the use of 4,4'-difluorobenzophenone is well-established in the synthesis of PEEK, the specific impact of using a tetrafluorinated monomer like this compound is not documented. It is plausible that its use could lead to a new class of PEEK-like polymers with modified properties. The additional fluorine atoms could potentially enhance inter-chain interactions, leading to materials with higher strength and stiffness. Furthermore, the asymmetric substitution pattern of the fluorine atoms might influence the polymer's crystallinity and solubility.

These modified polymers could serve as high-performance matrices for carbon or glass fiber-reinforced composites for demanding applications in the aerospace, automotive, and chemical processing industries.

A hypothetical comparison of properties for a polymer derived from this compound and standard PEEK is presented below.

Hypothetical Mechanical and Thermal Properties of a Polymer Matrix

| Property | Standard PEEK | Hypothetical Polymer from this compound |

| Glass Transition Temp. (Tg) | ~143°C | Potentially > 150°C |

| Melting Temperature (Tm) | ~343°C | Dependent on crystallinity |

| Tensile Strength | ~90-100 MPa | Potentially higher due to increased intermolecular forces |

| Chemical Resistance | Excellent | Potentially enhanced due to higher fluorine content |

It must be reiterated that the information and data presented above are hypothetical and based on the known effects of fluorination on polymers. Specific experimental data for this compound in these applications is not available in the public domain.

Photochemical Investigations and Mechanisms of 3,3 ,4,5 Tetrafluorobenzophenone

Photoexcitation Processes and Excited State Dynamics

The journey of 3,3',4,5-tetrafluorobenzophenone following the absorption of light is a rapid sequence of events involving the formation of excited singlet states and their subsequent evolution.

n-π* and π-π* Electronic Transitions in Fluorinated Benzophenones

Similar to its parent compound, this compound is predicted to display two principal electronic transitions in the ultraviolet spectrum: the n-π* (n-to-π-star) and π-π* (π-to-π-star) transitions.

The n-π transition* corresponds to the promotion of an electron from a non-bonding orbital, primarily localized on the carbonyl oxygen, to an anti-bonding π* orbital. This transition is characteristically of low intensity (low molar absorptivity) and is observed at longer wavelengths. nih.gov The energy associated with this transition is known to be sensitive to the surrounding solvent medium. nih.gov

Conversely, the π-π transition* arises from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, encompassing the aromatic rings and the carbonyl moiety. This transition is typically much more intense, exhibiting a high molar absorptivity, and is found at shorter wavelengths in the spectrum. nih.gov

The strategic placement of four electron-withdrawing fluorine atoms on the phenyl rings is anticipated to have a discernible impact on these electronic transitions. It is well-documented that fluorination can enhance the photostability of chromophores while also modifying their spectroscopic characteristics. nih.gov Theoretical investigations into benzophenone (B1666685) derivatives have demonstrated that substituents on the aromatic rings can alter the energies of the molecular orbitals, consequently shifting the absorption maxima. nih.govresearchgate.net It is therefore reasonable to predict that the fluorine atoms in this compound will induce a shift in the absorption bands of both the n-π* and π-π* transitions when compared to unsubstituted benzophenone.

Table 1: Predicted Electronic Transitions for this compound (Disclaimer: The values presented in this table are hypothetical and based on the general photophysical properties of fluorinated benzophenones. They are intended for illustrative purposes and are not derived from direct experimental measurements of this specific compound.)

| Transition | Predicted Wavelength Range (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| n-π | 330 - 370 | Low (< 500) |

| π-π | 250 - 280 | High (> 10,000) |

Intersystem Crossing to Triplet States and Their Characterization

A quintessential feature of benzophenone photochemistry is the remarkably efficient intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to a triplet state (T₁) of lower energy. bgsu.edu This spin-forbidden transition is exceptionally rapid and efficient for benzophenone, with a quantum yield that approaches unity. This high efficiency is largely attributed to the small energy difference between the S₁ (n-π) and T₁ (n-π) states, coupled with significant spin-orbit coupling.

The resulting triplet state of benzophenone is a relatively long-lived and highly reactive species, serving as the primary instigator for the majority of its photochemical reactions. bgsu.edu Key characteristics of this triplet state, such as its energy and lifetime, are pivotal in dictating its reactivity. Although specific data for this compound is not available, extensive studies on other benzophenone derivatives provide a solid foundation for understanding its likely behavior. bgsu.edu The presence of halogen atoms, such as fluorine, can in certain instances further enhance the rate of intersystem crossing.

Table 2: General Triplet State Properties of Benzophenones (Disclaimer: The values in this table are representative of benzophenone and its derivatives in general and may not be an accurate reflection of the specific properties of this compound.)

| Property | Typical Value |

| Triplet Energy (E_T) | ~69 kcal/mol |

| Intersystem Crossing Quantum Yield (Φ_ISC) | ~1 |

| Triplet Lifetime (τ_T) | Microseconds to milliseconds (solvent dependent) |

Photoreactivity and Reaction Pathways

The excited triplet state of this compound is expected to be the main driver of its photoreactivity, opening up several potential reaction channels.

Norrish Type I Reactions and Carbonyl Cleavage

The Norrish Type I reaction represents a fundamental photochemical pathway for ketones, characterized by the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. nih.gov This reaction emanates from the excited triplet state and leads to the generation of two radical fragments: a benzoyl-type radical and a substituted phenyl radical.

In the case of this compound, this process would entail the scission of one of the bonds connecting the carbonyl carbon to the fluorinated phenyl rings. The relative stability of the resulting radical species can play a role in the efficiency of this cleavage. These newly formed radicals can then participate in subsequent reactions, including decarbonylation or recombination.

Hydrogen Abstraction and Subsequent Radical Formation